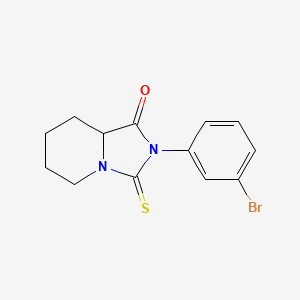
Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-bromophenyl)hexahydro-3-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-bromophenyl)hexahydro-3-thioxo- is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a thioxo group in its structure suggests that it might have unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-bromophenyl)hexahydro-3-thioxo- typically involves multi-step organic reactions. Common starting materials might include substituted pyridines and imidazoles. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group makes it a good candidate for nucleophilic substitution reactions, where the bromine can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The presence of the bromophenyl and thioxo groups suggests that it could form strong interactions with its targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- Imidazo(1,5-a)pyridin-1(5H)-one derivatives with different substituents.
- Other bromophenyl-containing compounds.
- Thioxo-containing heterocycles.
Uniqueness
The unique combination of the imidazopyridine core, bromophenyl group, and thioxo group in this compound might confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
60725-92-0 |
|---|---|
Molecular Formula |
C13H13BrN2OS |
Molecular Weight |
325.23 g/mol |
IUPAC Name |
2-(3-bromophenyl)-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one |
InChI |
InChI=1S/C13H13BrN2OS/c14-9-4-3-5-10(8-9)16-12(17)11-6-1-2-7-15(11)13(16)18/h3-5,8,11H,1-2,6-7H2 |
InChI Key |
ONNBYROWDCKYJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C(=O)N(C2=S)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















